molecular formula C13H16N4O3 B3018395 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1913853-77-6

1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B3018395
CAS RN: 1913853-77-6
M. Wt: 276.296
InChI Key: NIQFROLTMGTGJX-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid" is a derivative of the pyrazolo[3,4-b]pyridine class, which is a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities. These compounds are characterized by a fused pyrazole and pyridine ring system and have been shown to possess antiallergic, antihypertensive, and various other pharmacological properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions starting from simpler heterocyclic precursors. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines involves starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, followed by various functional group transformations . Similarly, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates involves the use of the Vilsmeier–Haack reagent and subsequent treatment with hydrazine . These methods demonstrate the complexity and versatility of synthetic approaches in the creation of pyrazolo[3,4-b]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a fused ring system that can adopt various conformations. Semiempirical calculations have suggested that certain derivatives prefer a boat conformation in the dihydropyridine system and a planar pyrazole ring . The presence of different substituents on the core structure can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and the exploration of their biological activities. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine can yield the corresponding carboxamide or, under different conditions, an imidazo[4,5-b]pyridine derivative . These reactions highlight the reactivity of the carboxylic acid and acid chloride functional groups in the presence of amines and bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and suitability for pharmaceutical development. For instance, the introduction of alkyl groups, especially an isopropyl group at certain positions, has been shown to enhance the antiallergic activity of these compounds . Moreover, the ability to undergo facile condensation reactions with activated carbonyl groups to form N-fused heterocycles is indicative of their chemical versatility .

Scientific Research Applications

Chemical Synthesis and Library Generation

A study by Volochnyuk et al. (2010) demonstrates the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through the Combes-type reaction. This method allows for the efficient synthesis of a diverse array of compounds, which can be further modified via standard combinatorial transformations like amide coupling and esterification, as well as less common heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, Manetti et al. (2005) explored new pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, showcasing their application in drug discovery. These compounds were characterized by high affinity and selectivity toward the A1 receptor subtype, indicating their potential for therapeutic applications (Manetti et al., 2005).

Structural and Computational Studies

Research by Shen et al. (2012) involves the synthesis and characterization of pyrazole derivatives, including crystal structure and computational study. These studies provide insights into the molecular structure, stability, and potential reactivity of pyrazolo[3,4-b]pyridine derivatives, contributing to the design of new materials and drugs (Shen et al., 2012).

Supramolecular Chemistry

Vishweshwar et al. (2002) examined the recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, including those related to pyrazolo[3,4-b]pyridines. This work underscores the importance of these compounds in the development of supramolecular assemblies, which have applications in materials science and nanotechnology (Vishweshwar et al., 2002).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis methods , investigation of its biological activity , and development of new applications based on its chemical properties .

properties

IUPAC Name

1-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-17-12-9(7-15-17)11(10(6-14-12)13(18)19)16-8-2-4-20-5-3-8/h6-8H,2-5H2,1H3,(H,14,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFROLTMGTGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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